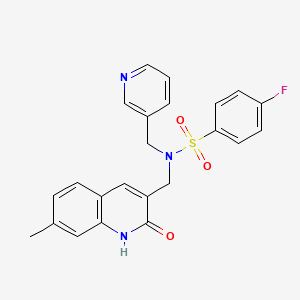
4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine, quinoline, and pyridine moieties in its structure suggests potential biological activity and utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline derivative: Starting from a suitable precursor, such as 2-hydroxy-7-methylquinoline, through a series of reactions including nitration, reduction, and methylation.
Introduction of the sulfonamide group: Reacting the quinoline derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Attachment of the pyridine moiety: Coupling the intermediate with a pyridine derivative, such as pyridin-3-ylmethylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Compounds with different substituents replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
4-fluorobenzenesulfonamide: A simpler analog with a fluorine atom on the benzene ring.
Uniqueness
4-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of the fluorine atom, quinoline, and pyridine moieties in its structure. This combination may confer unique biological activities and properties not found in simpler sulfonamides.
Propriétés
IUPAC Name |
4-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-16-4-5-18-12-19(23(28)26-22(18)11-16)15-27(14-17-3-2-10-25-13-17)31(29,30)21-8-6-20(24)7-9-21/h2-13H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSAHPTVDWEONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

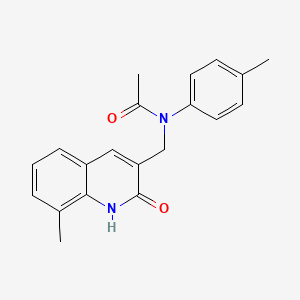
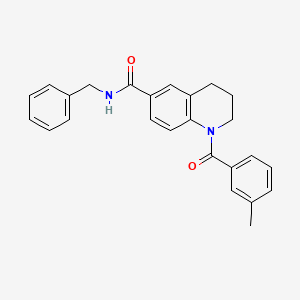
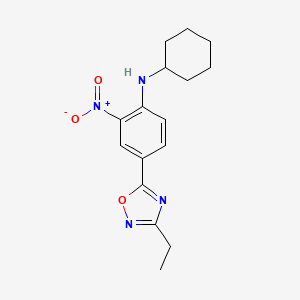
![(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7711079.png)
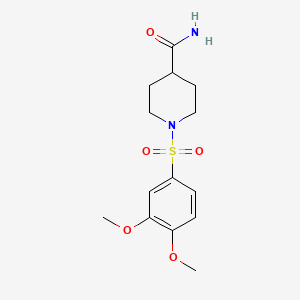
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
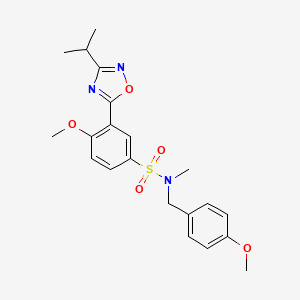
![1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperazine](/img/structure/B7711099.png)
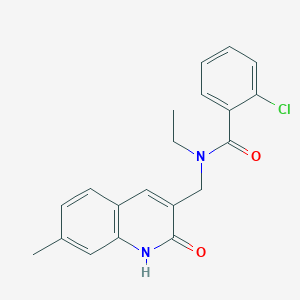
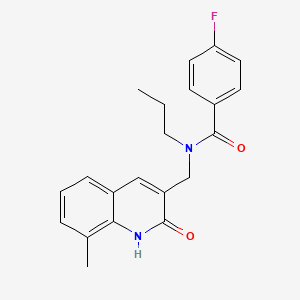
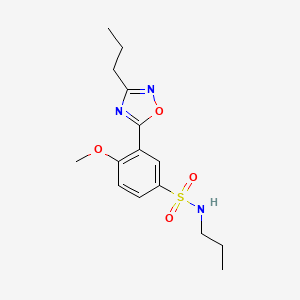
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
![N-(4-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7711138.png)
